(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one
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Overview
Description
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is a chiral compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5S,6R-EpETrE: A similar compound with epoxy fatty acid structure.
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex carbohydrate derivative.
Uniqueness
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is unique due to its chiral nature and the presence of both amino and diphenyl groups, which contribute to its diverse biological activities and synthetic versatility .
Properties
CAS No. |
66376-68-9 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(4R,5S)-2-amino-4,5-diphenyl-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H15N3O/c17-16-18-14(12-9-5-2-6-10-12)13(15(20)19-16)11-7-3-1-4-8-11/h1-10,13-14H,(H3,17,18,19,20)/t13-,14-/m0/s1 |
InChI Key |
SLVBLHNNANDLBQ-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(NC2=O)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(NC2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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